Cas no 944530-72-7 ((3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol)
(3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol
-
- MDL: MFCD07775475
- Inchi: 1S/C13H14O2S/c1-9-6-7-12(16-9)13(14)10-4-3-5-11(8-10)15-2/h3-8,13-14H,1-2H3
- InChI Key: KMKBKQLFYBNZOC-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(OC)=C1)(C1SC(C)=CC=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
(3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428450-1 g |
3-Methoxyphenyl-(5-methyl-2-thienyl)methanol |
944530-72-7 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB428450-5 g |
3-Methoxyphenyl-(5-methyl-2-thienyl)methanol |
944530-72-7 | 5g |
€1373.40 | 2023-06-16 | ||
| Ambeed | A917670-1g |
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol |
944530-72-7 | 97% | 1g |
$441.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512656-1g |
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol |
944530-72-7 | 97% | 1g |
¥3031.0 | 2024-04-17 | |
| abcr | AB428450-1g |
3-Methoxyphenyl-(5-methyl-2-thienyl)methanol; . |
944530-72-7 | 1g |
€1555.10 | 2025-04-14 | ||
| abcr | AB428450-5g |
3-Methoxyphenyl-(5-methyl-2-thienyl)methanol |
944530-72-7 | 5g |
€1373.40 | 2023-09-04 | ||
| Crysdot LLC | CD11007079-1g |
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol |
944530-72-7 | 97% | 1g |
$437 | 2024-07-19 | |
| Crysdot LLC | CD11007079-5g |
(3-Methoxy-5-methylthiophen-2-yl)(phenyl)methanol |
944530-72-7 | 97% | 5g |
$1177 | 2024-07-19 |
(3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol Suppliers
(3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol
Introduction to (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol and Its Applications in Modern Chemical Research
Compound with the CAS number 944530-72-7 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and chemical research. The molecular structure of this compound, specifically (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol, presents a unique combination of aromatic and heterocyclic moieties that make it a promising candidate for various applications. This introduction aims to provide a comprehensive overview of the compound's properties, synthesis methods, and its relevance in contemporary research.
The compound's structure consists of two main parts: a 3-methoxyphenyl group and a 5-methylthiophen-2-yl group linked through a methanol moiety. The presence of these functional groups imparts specific electronic and steric properties to the molecule, making it suitable for diverse chemical interactions. The 3-methoxyphenyl group, characterized by its methoxy substituent, contributes to the molecule's solubility and reactivity, while the 5-methylthiophen-2-yl group introduces a heterocyclic framework that is known for its stability and biological activity.
In recent years, there has been a surge in research focused on developing novel compounds with therapeutic potential. The combination of aromatic and heterocyclic systems has been particularly explored for their ability to interact with biological targets. (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol has been investigated for its potential role in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders. Its unique structural features make it an attractive scaffold for further modifications to enhance its pharmacological properties.
The synthesis of (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol involves a series of well-established organic reactions. One common approach is the condensation reaction between 3-methoxybenzaldehyde and 5-methylthiophene-2-carboxaldehyde in the presence of a suitable base. This reaction typically proceeds via a Knoevenagel condensation, leading to the formation of an α,β-unsaturated carbonyl intermediate, which can then be reduced to yield the desired alcohol. Alternative synthetic routes may involve cross-coupling reactions or palladium-catalyzed transformations, depending on the specific requirements of the research.
The compound's reactivity has been further explored in various chemical transformations. For instance, the methanol group can be easily modified through oxidation or esterification reactions, allowing for the creation of derivatives with different functional properties. Additionally, the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, providing access to a wide range of structural analogs. These synthetic possibilities make (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol a versatile building block for medicinal chemistry.
In the realm of pharmaceutical research, (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol has been studied for its potential biological activity. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in neurological disorders. The methoxy and thiophene groups are known to interact with specific binding sites, making this compound a candidate for further development as a therapeutic agent. However, more extensive research is needed to fully understand its pharmacological profile and potential side effects.
The compound's solubility and stability have also been subjects of interest in formulation development. Its ability to dissolve in both polar and non-polar solvents makes it suitable for various administration routes, including oral and intravenous formulations. Furthermore, its stability under different storage conditions ensures that it remains viable for long-term use in both laboratory settings and potential clinical applications.
The use of computational methods has played a significant role in understanding the behavior of (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into its binding affinity and mode of action, guiding the design of more effective derivatives.
In conclusion, (3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol (CAS no 944530-72-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, synthetic accessibility, and biological activity make it an attractive candidate for further exploration. As research continues to advance, this compound is likely to play an important role in the development of new therapeutic agents targeting various diseases.
944530-72-7 ((3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol) Related Products
- 120450-72-8(2,5-Thiophenedimethanol,a,a'-bis(4-methoxyphenyl)-, (R*,S*)- (9CI))
- 849466-89-3(6,13-Pentacenediol, 6,13-dihydro-6-(4-methoxyphenyl)-13-(2-thienyl)-)
- 40310-33-6(4-Methoxyphenyl-(2-thienyl)methanol)
- 135887-24-0((3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL)
- 327070-53-1((3-METHOXYPHENYL)(2-THIENYL)METHANOL)
- 26059-21-2(2-Thiophenemethanol, a-phenyl-)
- 66203-66-5(ACETIC ACID, [4-(HYDROXY-2-THIENYLMETHYL)PHENOXY]-)
- 40310-32-5(2-Thiophenemethanol, alpha-(4-methylphenyl)-)
- 1665-39-0(2-Thiophenemethanol, 5-methyl-a-phenyl-)
- 189187-31-3(4-METHOXYPHENYL-(5-METHYL-2-THIENYL)METHANOL)